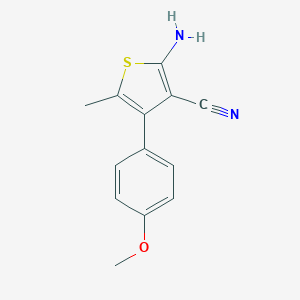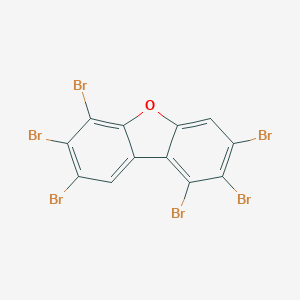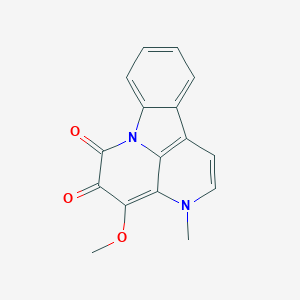
Picrasidine O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picrasidine O is a natural alkaloid compound that is found in the bark of the Picrasma quassioides tree. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including fever, dysentery, and malaria. In recent years, Picrasidine O has gained attention in the scientific community for its potential as a therapeutic agent in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Picrasidine O, along with related compounds from the Picrasma quassioides plant, has shown significant promise in cancer research. Specifically, picrasidine I has demonstrated anticancer effects against oral squamous cell carcinoma. This compound reduces cell viability in a dose-dependent manner and triggers apoptosis in cancer cells through various molecular pathways (Yang et al., 2021). Another study highlighted picrasidine I's ability to induce apoptosis in nasopharyngeal carcinoma cells, emphasizing its potential as a therapeutic agent (Ho et al., 2022).
Neuroprotective and Anti-inflammatory Activities
Picrasidine O and related compounds have also been evaluated for their neuroprotective and anti-inflammatory properties. One study identified picrasidine O as a novel cerebral protective agent, suggesting its potential in treating dementia and related neurological conditions (Sasaki et al., 2016). The anti-inflammatory effects of Picrasma quassioides, the source of picrasidine O, have been studied in the context of allergic asthma and other inflammatory diseases, highlighting its potential in treating airway inflammatory conditions (Shin et al., 2014).
Potential in Metabolic Disease Treatment
Interestingly, picrasidine C, a compound closely related to picrasidine O, was identified as a subtype-selective PPARα agonist, which could have implications in treating metabolic diseases like hyperlipidemia and hypercholesterolemia (Zhao et al., 2016). This indicates the potential of picrasidine O in similar applications, given the common source and structural similarities.
Other Pharmacological Activities
Picrasidine O is part of a broader group of compounds that have demonstrated a range of pharmacological activities. For instance, picrasidine I has shown effects in inhibiting osteoclastogenesis, which could be relevant in treating bone-related disorders like osteoporosis (Kong et al., 2017). Additionally, the broader category of canthinone alkaloids, to which picrasidine O belongs, has been identified as inhibitors of protein tyrosine phosphatase 1B, with implications for diabetes treatment (Sasaki et al., 2015).
Eigenschaften
CAS-Nummer |
101219-63-0 |
|---|---|
Produktname |
Picrasidine O |
Molekularformel |
C16H12N2O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
4-methoxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione |
InChI |
InChI=1S/C16H12N2O3/c1-17-8-7-10-9-5-3-4-6-11(9)18-12(10)13(17)15(21-2)14(19)16(18)20/h3-8H,1-2H3 |
InChI-Schlüssel |
HPAUUBGCMSMJQK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC |
Kanonische SMILES |
CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



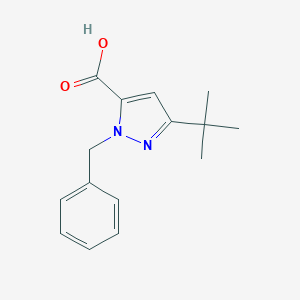
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)
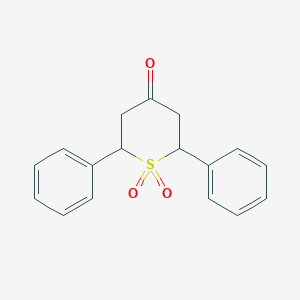
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
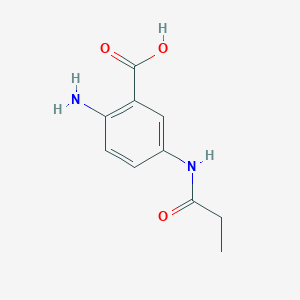


![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
